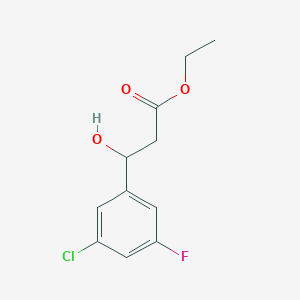
Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro and fluoro substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
化学反应分析
Types of Reactions
Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(3-Chloro-5-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl and ester groups may also play a role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
3-Chloro-5-fluorophenylboronic acid: Used in Suzuki coupling reactions.
3-Chloro-4-fluorophenylboronic acid: Another boronic acid derivative with similar applications.
3-Chloro-5-fluorophenylacetic acid: A related compound with different functional groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
生物活性
Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate, an organic compound with the molecular formula C12H12ClF O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which significantly impacts its reactivity and biological interactions. The molecular weight of this compound is approximately 246.6 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance its binding affinity to these targets, allowing it to modulate various biochemical pathways. This modulation can lead to therapeutic effects in various disease contexts, particularly in cancer and antimicrobial applications .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been studied for its anticancer effects. It has been reported to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The presence of the chloro and fluoro groups is believed to enhance its cytotoxicity against tumor cells .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis .
- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Comparative Biological Activity Table
属性
分子式 |
C11H12ClFO3 |
|---|---|
分子量 |
246.66 g/mol |
IUPAC 名称 |
ethyl 3-(3-chloro-5-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |
InChI 键 |
YSYQOJALDSKINF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















